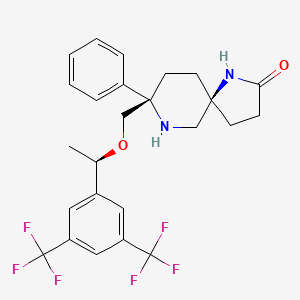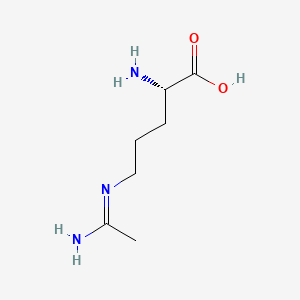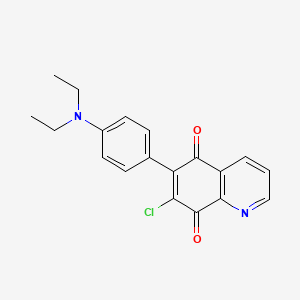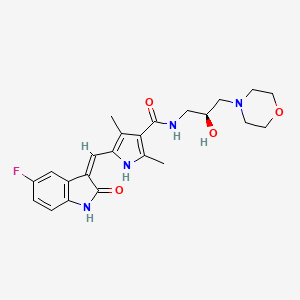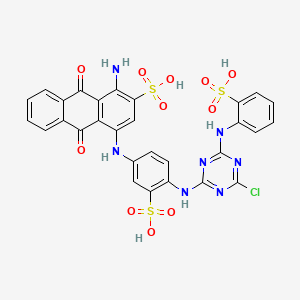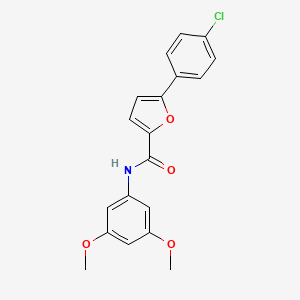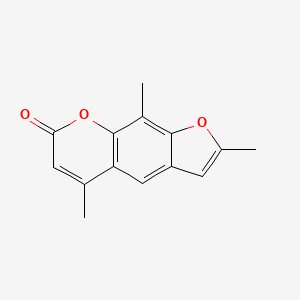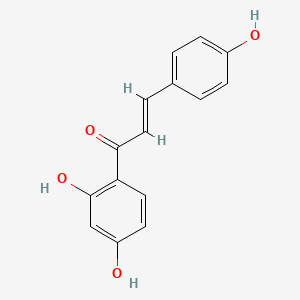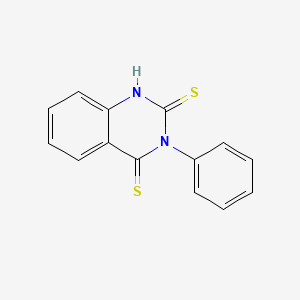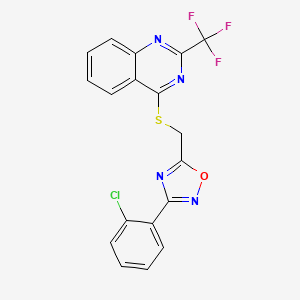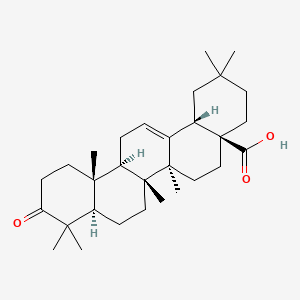
Oleanolsäure
Übersicht
Beschreibung
Oleanonic acid is a natural product found in Gibbaria ilicifolia, Uncaria sinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und antioxidative Wirkungen
Oleanolsäure (OA) hat nachweislich signifikante entzündungshemmende und antioxidative Eigenschaften. Sie kann entzündungsfördernde Mediatoren wie TNF-α, IL-1β, IL-23, IL-17A reduzieren und Lipidperoxidation sowie die Ansammlung von Superoxidanionen im Darmbereich verhindern .
Antivirale Eigenschaften
Studien haben gezeigt, dass OA antivirale Eigenschaften besitzt. Detaillierte Informationen zu den betroffenen Viren und den Wirkmechanismen erfordern jedoch weitere Forschungsarbeiten .
Antitumoraktivität
Es wurde berichtet, dass OA und seine Derivate die Proliferation verschiedener Krebsarten, darunter Leberzellkarzinom, Lungenkrebs, Darmkrebs, Blasenkrebs, Brustkrebs und Leukämie, unterdrücken .
Hepatoprotektive Wirkungen
Die hepatoprotektiven Wirkungen von OA sind gut dokumentiert und bieten Schutz vor Lebererkrankungen durch Mechanismen, die auf der Grundlage weiterer Studien genauer untersucht werden müssten .
Neuroprotektives Potenzial
In experimentellen Modellen hat OA Potenzial gezeigt, Hirninfarkte zu lindern und chronische Hirnschäden zu verbessern, die durch ischämischen Schlaganfall verursacht werden .
Management von Nierenerkrankungen
Obwohl umfassende Studien noch fehlen, hat OA schützende Wirkungen bei Nierenerkrankungen gezeigt, was auf eine vielversprechende therapeutische Rolle hindeutet, die eingehender untersucht werden sollte .
Wirkmechanismus
It has been shown to have protective effects in various diseases . This article will explore the mechanism of action of OA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
OA has been found to target several key proteins and pathways in the body. It has been shown to have protective effects in kidney disease , and it has been suggested to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits anti-cancer cell proliferation, induces tumor cell apoptosis, induces autophagy, regulates cell cycle regulatory proteins, inhibits vascular endothelial growth, anti-angiogenesis, and inhibits tumor cell migration and invasion .
Mode of Action
OA interacts with its targets in a complex manner. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also suppresses hepatic glucose production, probably by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway . Furthermore, it mitigates oxidative stress through regulating MAPK pathways .
Biochemical Pathways
OA affects several biochemical pathways. It has been found to enhance insulin sensitivity and glucose uptake . It also plays a key role in the PPAR signaling pathway, which is involved in OA’s anti-obesity process . Moreover, it interferes in several stages of the development of different types of cancer .
Pharmacokinetics
The pharmacokinetics of OA is an important aspect of its bioavailability. Due to its hydrophobic nature, oa is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . More comprehensive studies on its pharmacokinetics are still needed .
Result of Action
The molecular and cellular effects of OA’s action are diverse. It has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function . It also has anti-inflammatory, antioxidant, antiviral, anti-diabetic, and anticancer effects .
Action Environment
The action, efficacy, and stability of OA can be influenced by environmental factors. For instance, OA was found to be oxidized to oleanonic acid in the natural environment of Sunderban mangrove forest
Biochemische Analyse
Biochemical Properties
Oleanonic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological activities with therapeutic potential through complex and multifactorial mechanisms . For instance, it has been suggested that oleanonic acid might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Cellular Effects
Oleanonic acid has been shown to have significant effects on various types of cells and cellular processes. In human bladder cancer cells, treatment with oleanonic acid subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling . These pathways are crucial to cell growth, proliferation, and survival .
Molecular Mechanism
Oleanonic acid exerts its effects at the molecular level through various mechanisms. For instance, it has been suggested that oleanonic acid induces overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .
Temporal Effects in Laboratory Settings
The effects of oleanonic acid change over time in laboratory settings. For instance, it has been found that altered bile acid, amino acid, and energy metabolism might be at least partly responsible for oleanonic acid-induced hepatotoxicity .
Dosage Effects in Animal Models
The effects of oleanonic acid vary with different dosages in animal models. For instance, in a study on atherosclerosis in different animal models, it was found that oleanonic acid retarded the development of atherosclerosis by influencing serum lipid levels, lipid accumulation in the liver, and intimal thickening of the artery .
Metabolic Pathways
Oleanonic acid is involved in various metabolic pathways. For instance, it has been found that oleanonic acid might result in increased mRNA expression of bile acid efflux transporters MRP2, MRP3, and MRP4 .
Transport and Distribution
Oleanonic acid is transported and distributed within cells and tissues. For instance, it has been found that oleanonic acid is highly soluble in solvents with Hildebrand solubility parameter in the range of 10–12 .
Subcellular Localization
The subcellular localization of oleanonic acid and its effects on its activity or function have been studied. For instance, it has been found that oleanonic acid induces c-Jun activation and its nuclear translocation, which precisely overlaps at wound-edge cells .
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMFCRXYXVFTA-FUAOEXFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939279 | |
| Record name | 3-Oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17990-42-0 | |
| Record name | Olean-12-en-28-oic acid, 3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


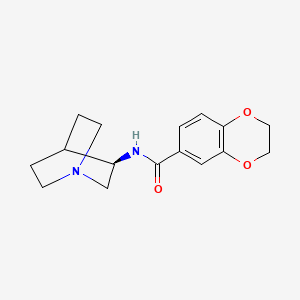
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
